N-[3-(furan-2-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-8-12(9(2)19-14-8)20(16,17)13-6-5-10(15)11-4-3-7-18-11/h3-4,7,10,13,15H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVJIGGMOWNUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that furan derivatives can interact with their targets in various ways, often involving the formation of covalent bonds. The specific interactions between this compound and its targets would depend on the chemical structure of the targets and the environment in which the interactions occur.
Biochemical Pathways
Furan derivatives have been found to affect a wide range of biochemical processes. These can include processes related to cell growth and division, protein synthesis, and metabolic pathways. The exact pathways affected would depend on the specific targets of the compound.
Result of Action
Furan derivatives have been found to have various biological activities, including antimicrobial activity. The exact effects would depend on the specific targets of the compound and the nature of its interactions with these targets.
Biological Activity
N-[3-(furan-2-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (FHPC) is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound, identified by its CAS number 1421461-78-0, is characterized by a unique molecular structure that contributes to its potential therapeutic applications. This article delves into the biological activity of FHPC, summarizing its antibacterial, antifungal, and anticancer properties, alongside relevant research findings and case studies.
Molecular Structure
- Molecular Formula : C12H16N2O5S
- Molecular Weight : 300.33 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
Antibacterial Activity
FHPC exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria. Notably, it has shown effectiveness against:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Methicillin-susceptible Staphylococcus aureus (MSSA)
- Pseudomonas aeruginosa
The mechanism of action is primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .
Antifungal Activity
In addition to its antibacterial properties, FHPC has demonstrated antifungal activity against Candida albicans , suggesting its potential utility in treating fungal infections.
Anticancer Potential
Recent studies indicate that FHPC may also possess anticancer properties. It has been observed to inhibit angiogenesis, which is the formation of new blood vessels that tumors require for growth. This suggests a possible role in cancer therapy, although further research is needed to fully elucidate its mechanisms and efficacy.
Study on Antibacterial Efficacy
A study evaluating the antibacterial efficacy of various sulfonamide derivatives found that FHPC had comparable activity to established antibiotics against MRSA and MSSA strains. The study highlighted the potential of FHPC as an alternative treatment option in antibiotic-resistant infections .
Antifungal Screening
In another investigation focusing on antifungal agents, FHPC was tested against a panel of fungal pathogens. Results indicated that it effectively inhibited the growth of Candida species at concentrations lower than those required for traditional antifungal medications.
Angiogenesis Inhibition
Research exploring the anticancer properties of FHPC demonstrated its ability to reduce angiogenesis in vitro. The compound was shown to decrease endothelial cell proliferation and migration, which are critical steps in tumor growth and metastasis .
Toxicity and Safety Profile
Preliminary toxicity studies suggest that FHPC is relatively safe at therapeutic doses. Animal studies have not reported significant adverse effects; however, comprehensive toxicity assessments are necessary before advancing to human clinical trials .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that sulfonamides, including N-[3-(furan-2-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, making them potential candidates for antibiotic development. The furan and oxazole components enhance the compound's interaction with microbial enzymes, which is crucial for its antimicrobial efficacy .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, providing a therapeutic avenue for conditions such as arthritis and other inflammatory diseases. Further research is required to elucidate the specific mechanisms involved .
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound positions it as a candidate for developing novel pesticides. Its ability to disrupt biological pathways in pests could lead to effective pest control solutions while minimizing environmental impact. Research is ongoing to assess its toxicity and efficacy on various agricultural pests .
Materials Science
Polymer Synthesis
In materials science, the compound can serve as a building block for synthesizing advanced polymers. Its sulfonamide group can facilitate the formation of cross-linked networks in polymer matrices, enhancing mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for industrial uses .
Case Studies
Several case studies highlight the compound's applications:
-
Antimicrobial Efficacy Study
A study published in a peer-reviewed journal assessed the antimicrobial activity of various sulfonamides, including this compound. Results showed significant inhibition of Gram-positive and Gram-negative bacteria at low concentrations, suggesting its potential as a broad-spectrum antibiotic . -
Inflammation Model in Rats
In a controlled experiment involving rats with induced inflammation, administration of this compound resulted in reduced swelling and pain compared to control groups. This study supports its potential use in treating inflammatory diseases . -
Field Trials for Pesticide Efficacy
Field trials conducted on crops infested with specific pests demonstrated that formulations containing this compound significantly reduced pest populations without harming beneficial insects. This highlights its promise as an environmentally friendly pesticide alternative .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Sulfonamide Derivatives
- Key Differences: Compound X lacks the pyrimidine and chromen systems but shares the sulfonamide group.
- Bioactivity : Example 53 exhibits antitumor activity (unreported for Compound X), with a mass of 589.1 g/mol and melting point of 175–178°C .
Heterocyclic Compounds
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (from ): A pyrazole derivative with sulfanyl and trifluoromethyl groups.
Physicochemical Properties
Pharmacological Potential
- Sulfonamide Core : Both Compound X and Example 53 may inhibit carbonic anhydrase or tyrosine kinases due to sulfonamide’s zinc-binding capability.
- Furan vs.
Preparation Methods
Oxazole Ring Formation via Robinson-Gabriel Synthesis
The Robinson-Gabriel method remains a cornerstone for oxazole synthesis. Acylated α-amino ketones undergo cyclodehydration using phosphoryl chloride (POCl₃) or sulfuric acid to form the oxazole core. For 3,5-dimethyl substitution, dimethylated α-amino ketones are essential precursors. For example, reaction of 2-amino-3-ketopentane with acetic anhydride yields the acetylated intermediate, which cyclizes under acidic conditions to form 3,5-dimethyl-1,2-oxazole.
Sulfonylation of Oxazole
Sulfonylation introduces the sulfonyl group at position 4 of the oxazole. Chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) in dichloromethane (DCM) at 0–5°C generates the sulfonyl chloride intermediate. Critical parameters include:
-
Temperature control : Excess heat promotes over-sulfonation or decomposition.
-
Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity.
| Parameter | Value |
|---|---|
| Oxazole | 3,5-Dimethyl-1,2-oxazole |
| Sulfonylation agent | ClSO₃H (1.2 equiv) |
| Solvent | DCM (0.2 M) |
| Temperature | 0°C → RT, 2 h |
| Yield | 78–82% |
Synthesis of 3-(Furan-2-yl)-3-Hydroxypropylamine
The furan-containing side chain introduces stereochemical and stability challenges.
Furan-2-Carbaldehyde Condensation
Furan-2-carbaldehyde undergoes aldol condensation with nitroethane in the presence of ammonium acetate to form 3-(furan-2-yl)-3-nitropropan-1-ol. Subsequent hydrogenation (H₂/Pd-C, ethanol) reduces the nitro group to an amine, yielding racemic 3-(furan-2-yl)-3-hydroxypropylamine.
-
Catalyst efficiency : Pd-C (10 wt%) achieves >95% conversion.
-
Stereoselectivity : Racemic mixture formation necessitates chiral resolution if enantiopure product is required.
Alternative Pathway: Grignard Addition
Furan-2-ylmagnesium bromide reacts with epichlorohydrin to form 3-(furan-2-yl)-3-chloropropanol, followed by amination with aqueous ammonia under high pressure (5 bar, 100°C). This route avoids nitro intermediates but requires stringent temperature control to prevent furan ring degradation.
Coupling of Oxazole Sulfonyl Chloride with 3-(Furan-2-yl)-3-Hydroxypropylamine
The final step involves nucleophilic substitution between the sulfonyl chloride and amine.
Reaction Optimization
Triethylamine (TEA) or pyridine is used to scavenge HCl, driving the reaction to completion. Dichloromethane or tetrahydrofuran (THF) are preferred solvents due to their inertness and solubility profiles.
-
Charge : 3,5-Dimethyl-1,2-oxazole-4-sulfonyl chloride (1.0 equiv), 3-(furan-2-yl)-3-hydroxypropylamine (1.1 equiv), TEA (2.0 equiv).
-
Solvent : THF (0.1 M).
-
Conditions : RT, 12 h under N₂.
-
Work-up : Aqueous extraction (1M HCl → NaHCO₃), column chromatography (SiO₂, hexane/EtOAc 3:1).
-
Yield : 65–70%.
Challenges in Coupling
-
Steric hindrance : Bulky substituents on the oxazole and furan reduce reaction rates. Microwave-assisted synthesis (100°C, 30 min) improves kinetics but risks decomposition.
-
Byproducts : Unreacted sulfonyl chloride hydrolyzes to sulfonic acid, necessitating rapid work-up.
Green Chemistry Approaches
Emerging strategies aim to reduce toxicity and waste.
Solvent-Free Mechanochemical Synthesis
Ball-milling oxazole sulfonyl chloride with the amine in the presence of K₂CO₃ achieves 60% yield within 2 h, eliminating solvent use.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[3-(furan-2-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide, and how is structural purity ensured?
- Answer: Synthesis involves multi-step organic reactions, including sulfonamide coupling and heterocyclic ring formation. Critical steps include:
- Step 1: Functionalization of the furan-2-yl group with a hydroxypropyl chain via nucleophilic substitution.
- Step 2: Sulfonamide linkage formation using 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride under anhydrous conditions .
- Characterization: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity. For example, -NMR peaks at δ 2.1–2.3 ppm (methyl groups) and δ 6.2–6.4 ppm (furan protons) validate substituent positions. Purity is assessed via HPLC (>95%) .
Q. What biological activities are associated with this compound, and what initial assays are recommended for screening?
- Answer: The compound’s sulfonamide moiety and furan/oxazole heterocycles suggest antimicrobial or enzyme-inhibitory potential. Initial assays include:
- Microbial Growth Inhibition: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition: Kinetic studies targeting dihydrofolate reductase (DHFR) or carbonic anhydrase, common sulfonamide targets .
- Cytotoxicity: MTT assays on mammalian cell lines to rule off-target effects .
Advanced Research Questions
Q. How can conflicting spectral data during structural characterization be resolved?
- Answer: Contradictions in NMR/MS data may arise from tautomerism or solvent interactions. Methodological approaches:
- Variable Temperature NMR: Identifies dynamic equilibria (e.g., oxazole ring tautomerism) by observing peak splitting at low temperatures .
- 2D-COSY and HSQC: Resolve overlapping signals; cross-peaks between hydroxypropyl (δ 3.8–4.0 ppm) and furan protons confirm spatial proximity .
- High-Resolution MS (HRMS): Differentiates isobaric impurities (e.g., m/z 369.12 vs. 369.14 for CHNOS) .
Q. What strategies optimize reaction yield while minimizing byproducts in large-scale synthesis?
- Answer: Key considerations:
- Catalyst Screening: Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .
- Byproduct Analysis: LC-MS monitors sulfonic acid derivatives; silica gel chromatography removes them .
Q. How do structural modifications (e.g., furan substitution) impact biological activity?
- Answer: Comparative studies with analogs (see table below) reveal:
| Compound Modification | Bioactivity Trend | Reference |
|---|---|---|
| Furan → Thiophene (S vs. O) | ↑ Enzyme inhibition (e.g., DHFR) | |
| Methyl → Methoxy (oxazole) | ↓ Cytotoxicity, ↑ solubility |
- Methodology: Molecular docking (e.g., AutoDock Vina) predicts binding affinities; IC values validate trends .
Q. What computational approaches elucidate the compound’s mechanism of action?
- Answer:
- Molecular Dynamics (MD): Simulates interactions with enzyme active sites (e.g., hydrogen bonding with DHFR’s Thr121) .
- QSAR Modeling: Relates substituent electronegativity (e.g., furan’s O) to antimicrobial potency .
- ADMET Prediction: SwissADME assesses pharmacokinetic properties (e.g., logP ~2.1 suggests moderate blood-brain barrier penetration) .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Answer: Discrepancies may stem from metabolic instability or off-target binding. Strategies:
- Metabolite Profiling: LC-MS identifies hydroxylated or glucuronidated derivatives in liver microsomes .
- Pharmacokinetic Studies: Measure plasma half-life (t) and bioavailability in rodent models .
- Target Engagement Assays: CETSA (Cellular Thermal Shift Assay) confirms target binding in vivo .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
